![molecular formula C25H32ClN3O B12350546 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)
5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one is a complex organic compound with a molecular formula of C25H26ClN3O and a molecular weight of 419.95 g/mol . This compound is known for its biological activity, particularly as a selective antagonist of the CX3C chemokine receptor 1 (CX3CR1), which is involved in various physiological and pathological processes .
Vorbereitungsmethoden
The synthesis of 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one involves several steps. One common synthetic route includes the following steps :
Formation of the piperidine derivative: The starting material, 4-(4-chlorophenyl)piperidine, is synthesized through a series of reactions involving the chlorination of aniline followed by cyclization.
Alkylation: The piperidine derivative is then alkylated with 1-bromo-3-chloropropane to form the intermediate compound.
Cyclization: The intermediate is subjected to cyclization with pyrrolo[1,2-a]quinoxaline to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role as a CX3CR1 antagonist, which is important in understanding immune responses and inflammation.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one involves its interaction with the CX3CR1 receptor . By binding to this receptor, the compound inhibits the signaling pathways associated with CX3CR1, leading to a reduction in inflammatory responses and tumor growth. The molecular targets and pathways involved include the inhibition of chemokine-mediated cell migration and the modulation of immune cell activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one include other CX3CR1 antagonists and piperidine derivatives . Some of these compounds are:
JMS-17-2: Another selective CX3CR1 antagonist with similar biological activity.
Pyrrolo[1,2-a]quinoxaline derivatives: Compounds with structural similarities and potential therapeutic applications.
4-(4-Chlorophenyl)piperidine derivatives: Compounds with similar chemical structures and biological activities.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the CX3CR1 receptor, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C25H32ClN3O |
|---|---|
Molekulargewicht |
426.0 g/mol |
IUPAC-Name |
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C25H32ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h3,7-11,15,20,22-23H,1-2,4-6,12-14,16-18H2 |
InChI-Schlüssel |
SYIAHEWJIJUIPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)N3C=CC=C3C(=O)N2CCCN4CCC(CC4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)
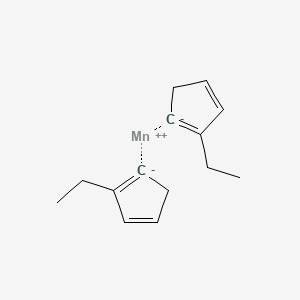
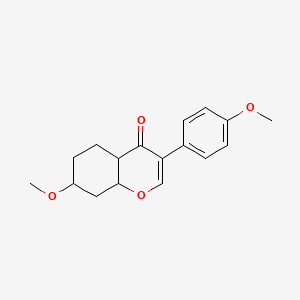
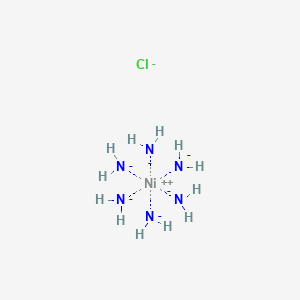


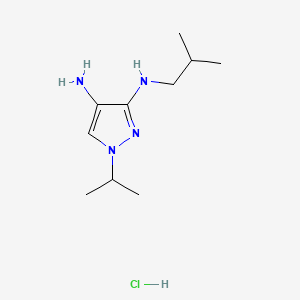

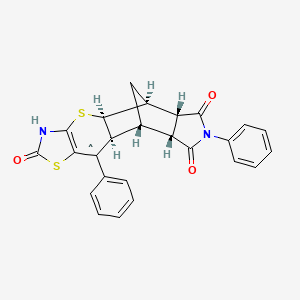
![(E)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12350559.png)
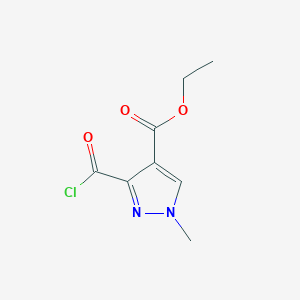
![1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride](/img/structure/B12350569.png)
